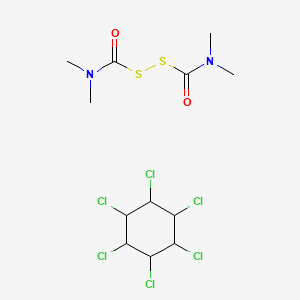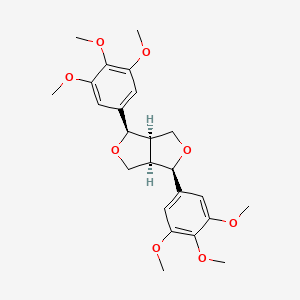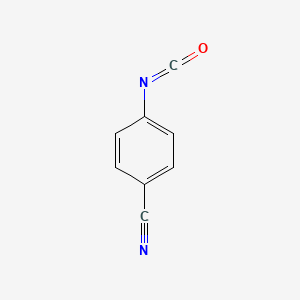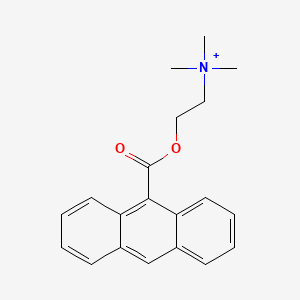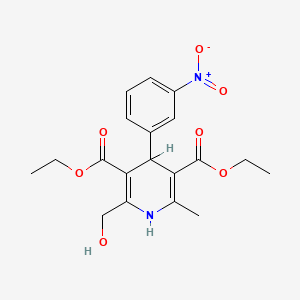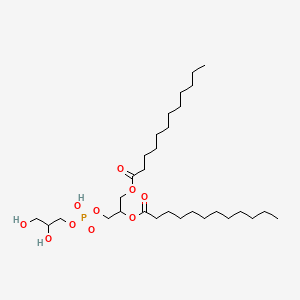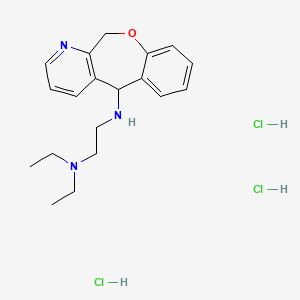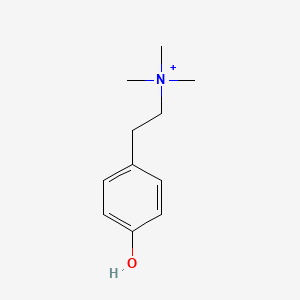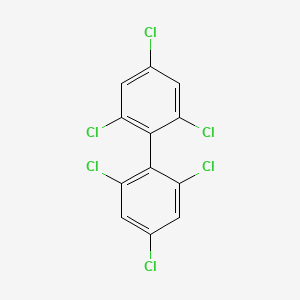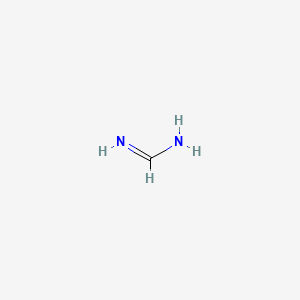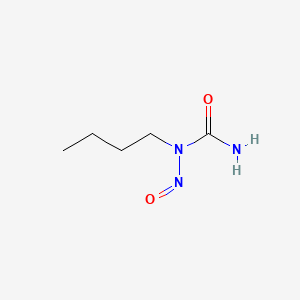
Merocyanine oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Merocyanine oxazolone is a complex organic compound with a molecular formula of C21H22N2O5S2 and a molecular weight of 446.5 g/mol. This compound features a quinoline core, a sulfonic acid group, and a unique oxazolidinone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Merocyanine oxazolone involves multiple steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or the sulfonic acid group to a sulfonate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the oxazolidinone moiety. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions.
Scientific Research Applications
Merocyanine oxazolone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Merocyanine oxazolone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and oxazolidinone-containing molecules. Compared to these compounds, Merocyanine oxazolone is unique due to its combination of a quinoline core, a sulfonic acid group, and an oxazolidinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds .
Properties
Molecular Formula |
C21H22N2O5S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C21H22N2O5S2/c1-2-23-20(24)19(28-21(23)29)11-6-3-8-16-12-14-22(13-7-15-30(25,26)27)18-10-5-4-9-17(16)18/h3-6,8-12,14H,2,7,13,15H2,1H3,(H,25,26,27) |
InChI Key |
JLLWEASFMYXWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC=CC=C2C=CN(C3=CC=CC=C23)CCCS(=O)(=O)O)OC1=S |
Synonyms |
NK 2367 NK-2367 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


